3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid is an organic compound with the molecular formula C14H14BBrO4 and a molecular weight of 336.97 g/mol . This compound is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties.
Mechanism of Action
Target of Action
It is known that boronic acids and their derivatives often interact with proteins and enzymes that have diol-containing residues, such as serine and threonine .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent bonds with target molecules .
Result of Action
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may have a variety of potential effects .
Action Environment
Factors such as ph and temperature can influence the stability and reactivity of boronic acids .
Preparation Methods
The synthesis of 3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-hydroxybenzaldehyde and 3-methoxybenzyl bromide.
Reaction Conditions: The key step involves the formation of the boronic acid moiety through a palladium-catalyzed borylation reaction. This reaction is typically carried out under an inert atmosphere using a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron.
Chemical Reactions Analysis
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and an aryl halide as the coupling partner.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: This compound is utilized in the development of pharmaceutical agents due to its ability to form stable carbon-carbon bonds and its functional group compatibility.
Material Science: It is employed in the synthesis of advanced materials, including polymers and molecular electronics, due to its unique electronic properties.
Comparison with Similar Compounds
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid can be compared with other similar boronic acid derivatives:
3-Bromo-2-(3’-bromobenzyloxy)phenylboronic acid: This compound has a similar structure but with an additional bromine atom, which can affect its reactivity and applications.
3-Bromo-5-methyl-2-(3’-methoxybenzyloxy)phenylboronic acid: The presence of a methyl group in this compound can influence its electronic properties and reactivity in different chemical reactions.
These comparisons highlight the unique features of 3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid, such as its specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BBrO4/c1-19-11-5-2-4-10(8-11)9-20-14-12(15(17)18)6-3-7-13(14)16/h2-8,17-18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPYQBOHAURAQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BBrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584589 |
Source
|
Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-24-0 |
Source
|
Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.